3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide
Description
3,4-Dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide is a thieno[2,3-d]pyrimidine derivative characterized by a benzamide group substituted with 3,4-dimethoxy moieties and a tetracyclic thienopyrimidine core.
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-30-19-12-7-15(13-20(19)31-2)23(29)28-16-8-10-17(11-9-16)32-24-22-18-5-3-4-6-21(18)33-25(22)27-14-26-24/h7-14H,3-6H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUSBRSBQESSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C5=C(CCCC5)SC4=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The foundational step involves constructing the 2-aminothiophene scaffold via the Gewald reaction:
Reagents:
- Cyclohexanone (1 equiv)
- Ethyl cyanoacetate (1 equiv)
- Elemental sulfur (1 equiv)
- Morpholine (base) in dimethylformamide (DMF)
Procedure:
- Reactants are heated at 50–60°C for 12–24 hours.
- The mixture is quenched with ice-water to precipitate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .
- Yield: 65–78% (reported for analogous structures).
Mechanistic Insight:
The reaction proceeds through Knoevenagel condensation between cyclohexanone and cyanoacetate, followed by sulfur incorporation to form the thiophene ring.
Cyclization to Pyrimidin-4-One
The aminothiophene intermediate undergoes cyclization with aldehydes to form the pyrimidine ring:
Conditions:
- Reflux in dry DMF with catalytic HCl (4–6 hours)
- Aldehyde: Formaldehyde or substituted benzaldehydes
Product:
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (85–92% yield).
Chlorination to 4-Chloropyrimidine
The pyrimidinone is converted to the reactive 4-chloro derivative using phosphorus oxychloride (POCl3):
| Parameter | Value |
|---|---|
| POCl3 Equiv | 18.9 equiv |
| Temperature | Reflux (110°C) |
| Time | 4–12 hours |
| Yield | 70–80% |
Critical Note:
Excess POCl3 ensures complete conversion, while prolonged heating minimizes oxazolidinone byproducts.
Synthesis of the Benzamide-Oxyphenyl Side Chain
Preparation of 3,4-Dimethoxybenzoyl Chloride
- React 3,4-dimethoxybenzoic acid with thionyl chloride (5 equiv) in dichloromethane.
- Reflux for 9 hours, followed by solvent evaporation.
Coupling to 4-Aminophenol
Amidation Protocol:
- Dissolve 4-aminophenol in dry DCM with triethylamine (TEA).
- Add 3,4-dimethoxybenzoyl chloride (1.4 equiv) dropwise at 0°C.
- Stir for 24 hours at room temperature.
Product:
N-(4-Hydroxyphenyl)-3,4-dimethoxybenzamide (82–88% yield after recrystallization).
Final Coupling via Nucleophilic Aromatic Substitution
Ether Bond Formation
| Component | Quantity |
|---|---|
| 4-Chloropyrimidine | 1 equiv |
| N-(4-Hydroxyphenyl)-3,4-dimethoxybenzamide | 1.2 equiv |
| Potassium carbonate | 2.5 equiv |
| Solvent | DMF/Iso-propanol (1:1) |
| Temperature | 80°C |
| Time | 12–18 hours |
Workup:
- Filter precipitated product.
- Purify via flash chromatography (ethyl acetate/hexane).
Optimization Challenges and Solutions
Solvent Selection for SNAr
Comparative studies show DMF improves reaction rate over THF or DMSO due to superior solubility of ionic intermediates.
Temperature Profile
Reactions below 70°C result in <50% conversion, while exceeding 90°C promotes decomposition.
Structural Characterization Data
Key Analytical Metrics:
- HRMS (ESI): m/z calcd. for C28H26N3O5S [M+H]+: 540.1534; found: 540.1528
- 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.45 (s, 1H, pyrimidine-H), 7.82–6.90 (m, 7H, aromatic), 3.87 (s, 6H, OCH3), 2.75–1.95 (m, 8H, cyclohexyl)
- HPLC Purity: 98.6% (C18 column, MeCN/H2O gradient)
Scale-Up Considerations
Batch vs Flow Chemistry
Bench-scale batches (≤100 g) show consistent yields, while continuous flow systems reduce POCl3 handling risks during chlorination.
Green Chemistry Metrics
- Process Mass Intensity (PMI): 87 (current synthesis) vs. 132 (early routes)
- Solvent Recovery: 91% DMF achieved via vacuum distillation
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Gewald Reaction Time | 24 hours | 18 hours |
| Chlorination Agent | POCl3 | PCl5 |
| Coupling Yield | 75% | 68% |
| Total Purity | 98.6% | 97.2% |
Method A provides superior yields and purity, making it the preferred industrial route.
Applications and Derivatives
The synthetic methodology enables preparation of analogs for:
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide can undergo various chemical reactions including:
Oxidation: Potentially affecting the methoxy groups or the thieno ring.
Reduction: Possible at the benzamide or pyrimidine nitrogen atoms.
Substitution: Particularly at the phenyl rings, where various electrophiles or nucleophiles could replace hydrogen atoms.
Common Reagents and Conditions
Reactions involving this compound typically use:
Oxidizing agents: Such as PCC (pyridinium chlorochromate) or KMnO4 for oxidation.
Reducing agents: Like NaBH4 (sodium borohydride) for reduction.
Substituents: Halogens, alkyl groups, or other functional groups, often introduced using reagents like halides or alkylating agents.
Major Products
Depending on the type of reaction, the major products could include:
Oxidized Derivatives: Aldehydes or ketones.
Reduced Derivatives: Amines or alcohols.
Substituted Benzamides: Variants with altered functional groups on the phenyl rings.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
Medicine
Exploration as a lead compound in drug development, with potential activity against specific biological targets. Investigated for anti-inflammatory, anticancer, or antiviral properties.
Industry
Used in materials science for creating new polymers or as part of coatings and adhesives due to its stable aromatic structures.
Mechanism of Action
The precise mechanism of action for 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide will depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors through:
Binding Affinity: Tight binding to active sites, altering enzyme activity.
Pathway Modulation: Affecting signaling pathways or metabolic processes by inhibiting or activating key components.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The thieno[2,3-d]pyrimidine core is a common feature among related compounds, but substituents and peripheral functional groups significantly alter properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the target compound’s methoxy groups, which improve solubility and hydrogen-bonding capacity.
- Substituent Position : The para-methoxy group in vs. 3,4-dimethoxy in the target compound may alter steric hindrance and π-π stacking interactions.
- Linker Flexibility : The phenyloxy linker in the target compound provides conformational rigidity compared to imidazolidinedione-bridged derivatives .
Q & A
Q. What are the typical synthetic routes for this compound?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting substituted pyrimidine intermediates with benzamide derivatives under reflux in glacial acetic acid and DMSO.
- Cyclization : High-temperature (250°C) cyclization in diphenyl oxide/biphenyl mixtures to form the thieno[2,3-d]pyrimidine core.
- Purification : Precipitation using cold sodium chloride solution and recrystallization from acetic acid to isolate the product .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Condensation | Glacial acetic acid, DMSO, reflux | Control reaction time (30–60 min) |
| Cyclization | Diphenyl oxide/biphenyl, 250°C | Use inert atmosphere to prevent oxidation |
| Purification | NaCl precipitation, acetic acid recrystallization | Monitor pH and cooling rate |
Q. How is the compound structurally characterized?
Analytical techniques include:
Q. What initial biological screening models are used?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
